molecular formula C16H11NO2S B12848283 Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester

Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester

Cat. No.: B12848283
M. Wt: 281.3 g/mol
InChI Key: NBLBCSQGMYWSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester is a complex organic compound with a unique structure that includes a benzene ring, a cyano group, and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester typically involves the reaction of benzyl mercaptan with 4-cyano-alpha-oxo-benzeneethanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioester bond.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the thioester group into a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the thioester linkage can undergo hydrolysis, releasing active thiol groups that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: Similar structure with a cyano and thioester group.

    Benzeneacetic acid, α-oxo-, methyl ester: Contains a benzene ring and an ester group but lacks the cyano and thioester functionalities.

Uniqueness

Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a thioester linkage allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C16H11NO2S

Molecular Weight

281.3 g/mol

IUPAC Name

S-benzyl 2-(4-cyanophenyl)-2-oxoethanethioate

InChI

InChI=1S/C16H11NO2S/c17-10-12-6-8-14(9-7-12)15(18)16(19)20-11-13-4-2-1-3-5-13/h1-9H,11H2

InChI Key

NBLBCSQGMYWSRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.